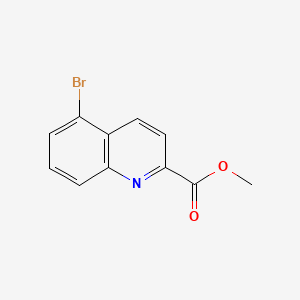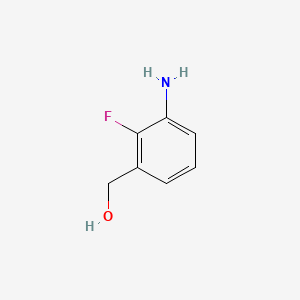
(3-Amino-2-fluorophenyl)methanol
Vue d'ensemble
Description
“(3-Amino-2-fluorophenyl)methanol” is a chemical compound with the molecular formula C7H8FNO . It has a molecular weight of 141.145 .
Molecular Structure Analysis
The molecular structure of “(3-Amino-2-fluorophenyl)methanol” consists of a phenyl ring substituted with an amino group at the 3rd position and a fluorine atom at the 2nd position. The phenyl ring is also attached to a methanol group .Physical And Chemical Properties Analysis
“(3-Amino-2-fluorophenyl)methanol” is predicted to have a boiling point of 272.4±25.0 °C and a density of 1.286±0.06 g/cm3 . It is also predicted to have a pKa value of 14.05±0.10 .Applications De Recherche Scientifique
Hydrogen Production from Methanol
Methanol serves as a liquid hydrogen carrier, facilitating high purity hydrogen production through various thermochemical conversion pathways such as steam reforming, partial oxidation, and autothermal reforming. Recent advances focus on catalyst development and reactor technology to improve efficiency and selectivity towards hydrogen and CO2 production, highlighting the significance of copper-based and palladium-zinc alloy catalysts in these processes (García et al., 2021).
Methanol as a Fuel and Fuel Additive
Methanol is recognized for its clean-burning properties, making it an attractive alternative or additive to traditional fuels. It significantly reduces emissions when burned, contributing to environmental sustainability. The utilization of methanol in internal combustion engines, either in pure form or blended with gasoline, presents advantages in emissions reduction and engine performance, especially in spark ignition (SI) engines. Research indicates that methanol-gasoline blends improve engine performance and reduce emissions compared to conventional gasoline (Cybulski, 1994).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that (3-Amino-2-fluorophenyl)methanol may also interact with various biological targets.
Mode of Action
The exact nature of these interactions and the resulting changes would depend on the specific targets involved .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that (3-Amino-2-fluorophenyl)methanol may also influence a range of biochemical pathways.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier .
Result of Action
Given the potential range of biological activities influenced by similar compounds , it is likely that the compound could have diverse effects at the molecular and cellular level.
Propriétés
IUPAC Name |
(3-amino-2-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBSPQXMPAFUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692913 | |
| Record name | (3-Amino-2-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1051899-73-0 | |
| Record name | (3-Amino-2-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-amino-2-fluorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

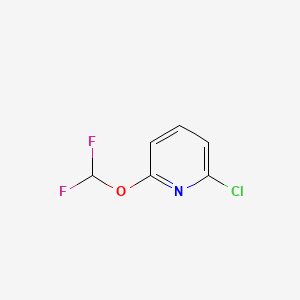
![6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B581148.png)



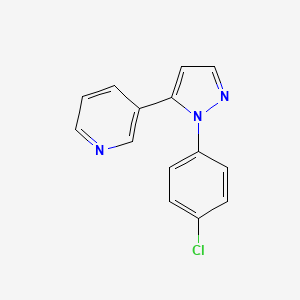
![5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B581154.png)
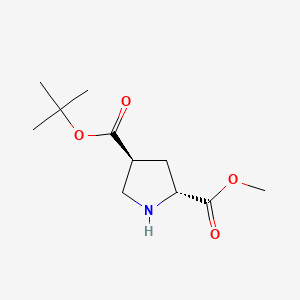
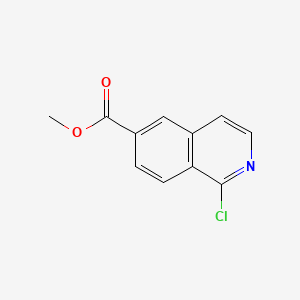
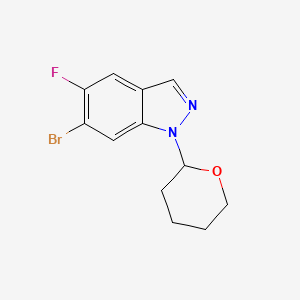

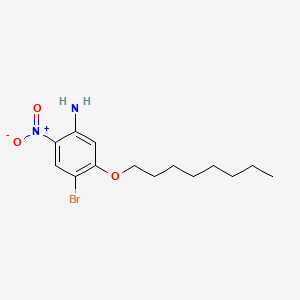
![2-Oxazolidinone-4,4,5-d3, 5-(4-morpholinylmethyl-d2)-3-[[(5-nitro-2-furanyl)methylene]amino]-](/img/structure/B581164.png)
